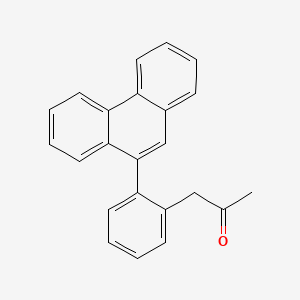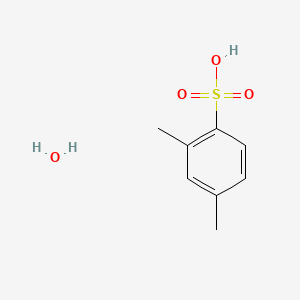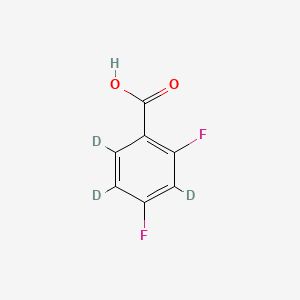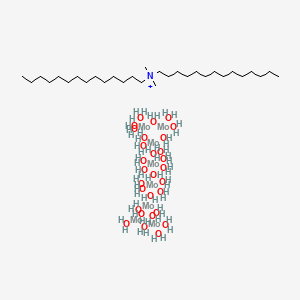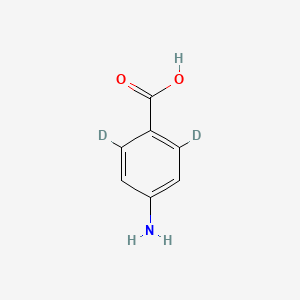
4-Aminobenzoic-2,6-D2 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 4-Aminobenzoic-2,6-D2 acid involves multiple steps . The process includes the use of nitric acid and sulfuric acid, followed by the addition of magnesium sulfate heptahydrate and potassium permanganate. The final step involves the use of ammonium formate and palladium on activated carbon .Molecular Structure Analysis
The molecular formula of 4-Aminobenzoic-2,6-D2 acid is C7H7NO2 . The InChI key is ALYNCZNDIQEVRV-QDNHWIQGSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
4-Aminobenzoic-2,6-D2 acid is an off-white solid . It is slightly soluble in DMSO and Methanol . It should be stored at 2-8°C .科学的研究の応用
Analytical Methods in Determining Antioxidant Activity
PABA derivatives have been explored for their antioxidant properties. The study of antioxidants and their implications in fields ranging from food engineering to medicine is significant. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to determine the antioxidant activity. These methods are based on chemical reactions, with spectrophotometry assessing the kinetics or reaching equilibrium states, indicating characteristic colors or the discoloration of solutions to be analyzed. These assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the chemical versatility and potential health implications of PABA derivatives (Munteanu & Apetrei, 2021).
Pharmacological Activities and Molecular Mechanisms
Gallic acid, a derivative of PABA, has been investigated for its anti-inflammatory properties. The review encompasses the chemical characteristics, pharmacokinetics, toxicity, pharmacological activities, and mechanisms of action of gallic acid. This compound's application in developing treatments for various inflammation-related diseases due to its excellent pharmacological activities provides a theoretical basis for clinical applications and future research (Bai et al., 2020).
Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid
Divalent metal salts of p-Aminobenzoic acid serve as starting materials for synthesizing ionic polymers, which incorporate metal into their structure. This review summarizes a series of polymers prepared using these metal salts, illustrating the broad application of PABA derivatives in creating materials with specific functions and enhanced properties. Such developments in polymer science indicate the versatility of PABA derivatives in material engineering and design (Matsuda, 1997).
Biodegradation and Environmental Impact of Herbicides
The behavior of 2,4-Dichlorophenoxyacetic acid, a compound structurally related to PABA, in agricultural environments and microbial biodegradation aspects has been reviewed. This herbicide's extensive use highlights the importance of understanding its environmental fate, degradation pathways, and the role of microorganisms in its biodegradation. The focus on microbial remediation processes underscores the environmental considerations associated with the use of chemical agents and the potential for mitigating their impact through biological means (Magnoli et al., 2020).
Sunscreen Agent Intolerance and Sensitization
PABA has been traditionally used as a sunscreening agent. Research on the sensitization associated with commonly used sunscreening agents, including PABA and its derivatives, reviews the incidence of contact and photocontact sensitization. Despite PABA's effectiveness in UV protection, concerns regarding sensitization suggest a need for careful consideration of its use in consumer products, underscoring the balance between beneficial and adverse effects in dermatological applications (Dromgoole & Maibach, 1990).
Safety And Hazards
特性
IUPAC Name |
4-amino-2,6-dideuteriobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYNCZNDIQEVRV-QDNHWIQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzoic-2,6-D2 acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

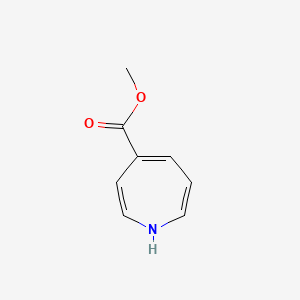
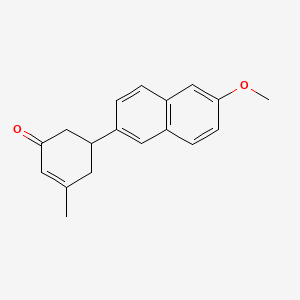
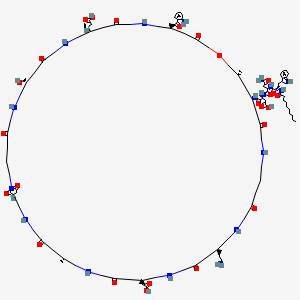
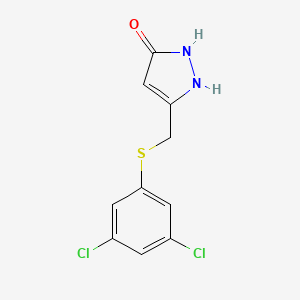

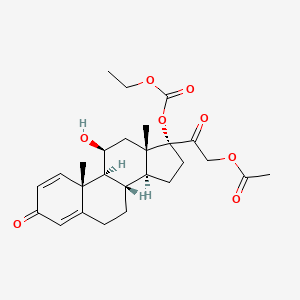
![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)
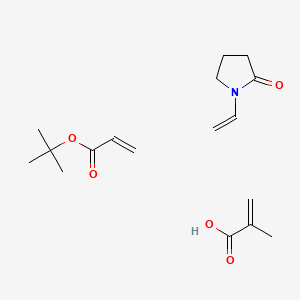
![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)
